molecular formula C12H18N2O2 B2747846 4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid CAS No. 932196-19-5

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid

Cat. No.: B2747846
CAS No.: 932196-19-5
M. Wt: 222.288
InChI Key: ZSZZGZMNJGZOPU-UHFFFAOYSA-N
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Description

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes both aromatic and amine functional groups

Scientific Research Applications

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on cellular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylaminoethylamine. One common method includes the use of 4-aminobenzoic acid and 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of a base such as sodium bicarbonate in acetone . The reaction is carried out under cooling conditions to ensure the stability of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Uniqueness: 4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[[2-(dimethylamino)ethylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)8-7-13-9-10-3-5-11(6-4-10)12(15)16/h3-6,13H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZZGZMNJGZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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